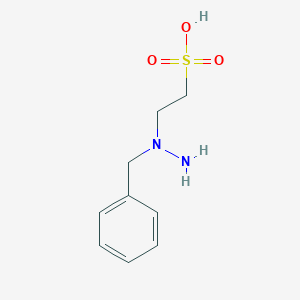
2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylhydrazinyl group attached to an ethane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid typically involves the reaction of benzylhydrazine with ethane sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods aim to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: The benzylhydrazinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted benzylhydrazinyl compounds
Scientific Research Applications
2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The benzylhydrazinyl group can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. The sulfonic acid moiety may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylhydrazinyl derivatives and sulfonic acid-containing compounds. Examples include:
- 2-(1-Phenylhydrazinyl)ethane-1-sulfonic acid
- 2-(1-Methylhydrazinyl)ethane-1-sulfonic acid
Uniqueness
2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid is unique due to the presence of both the benzylhydrazinyl and sulfonic acid groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62692-80-2 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-[amino(benzyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c10-11(6-7-15(12,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2,(H,12,13,14) |
InChI Key |
TXCCGMCVSGUSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
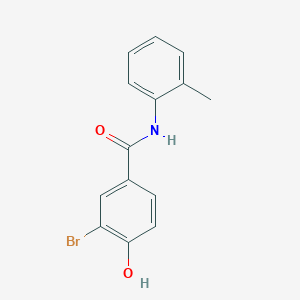
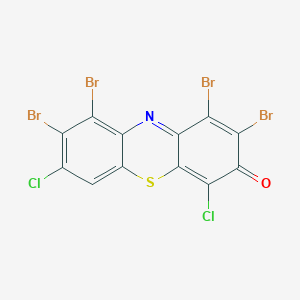
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
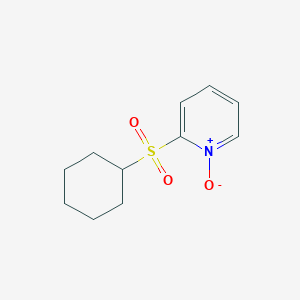
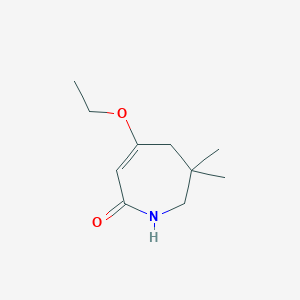
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)

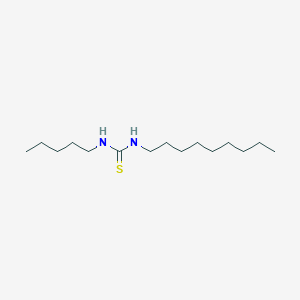
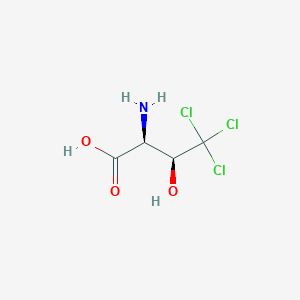
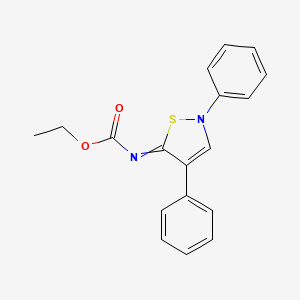
![7-Oxabicyclo[4.1.0]hept-3-en-2-ol](/img/structure/B14525845.png)
